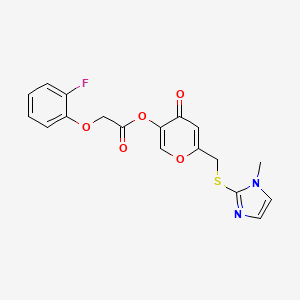

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate

Description

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O5S/c1-21-7-6-20-18(21)27-11-12-8-14(22)16(9-24-12)26-17(23)10-25-15-5-3-2-4-13(15)19/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUZUNPCKYUXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate is a complex organic compound that integrates several functional groups, notably an imidazole moiety and a pyran ring. This unique structure suggests a variety of potential biological activities that merit detailed exploration.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 372.38 g/mol. The compound features:

- Imidazole Ring : Known for its biological activity, particularly in drug design.

- Pyran Ring : Associated with various biological properties, including antimicrobial and anticancer activities.

- Fluorophenoxy Group : Enhances lipophilicity and may influence binding interactions with biological targets.

Biological Activities

Preliminary investigations into the biological activity of this compound indicate several potential effects:

1. Antimicrobial Activity

Compounds containing imidazole and pyran structures have been reported to exhibit significant antimicrobial properties. For instance, derivatives with similar frameworks have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

2. Antitumor Activity

The combination of chromene and pyran moieties is often associated with anticancer properties. Studies have indicated that modifications to these structures can lead to enhanced cytotoxicity against cancer cell lines. The imidazole component may further enhance the compound's ability to interact with cancer-related targets.

3. Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory activities, which could be relevant for this compound's application in treating inflammatory diseases. The presence of the thioether and ester groups may influence its pharmacokinetic properties, enhancing efficacy.

The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors involved in disease pathways. The imidazole ring plays a crucial role in binding to these targets, while the thioether and ester groups may affect the compound's solubility and permeability.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 6-(1-methylimidazolyl) thio benzoate | Antifungal properties | |

| 4-hydroxycoumarin | Anticoagulant activity | |

| 3-hydroxyflavone | Antioxidant properties |

These studies highlight the potential for this compound to exhibit similar or enhanced biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyran Ring

Ester Group Modifications

- Comparison with 3,5-Bis(trifluoromethyl)benzoate Derivative (CAS 896310-24-0): The analogous compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate replaces the 2-fluorophenoxy acetate with a bis(trifluoromethyl)benzoate ester. In contrast, the 2-fluorophenoxy group in the target compound balances moderate hydrophobicity with hydrogen-bonding capability .

Imidazole and Benzoimidazole Derivatives

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives :

Compounds like 2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetic acid () feature a benzoimidazole core with a carboxylic acid substituent. The carboxylic acid enhances solubility but may limit blood-brain barrier penetration compared to the ester group in the target compound. The benzoimidazole’s extended aromatic system could also alter binding kinetics with targets like kinases or GPCRs .

Heterocyclic Core Modifications

Pyrazole and Thienopyrazole Analogues

- Thieno[3,2-c]pyrazole Derivatives (): The compound {4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone incorporates a thienopyrazole scaffold. However, the bulkier structure may reduce metabolic stability compared to the pyran-based target compound .

Imidazole-Thiazole-Triazole Hybrids ():

Compounds such as 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) combine imidazole, triazole, and thiazole rings.

Pharmacokinetic and Pharmacodynamic Comparisons

Solubility and Lipophilicity

| Compound | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| Target Compound | 2.8 | 0.12 | 2-Fluorophenoxy, thioether |

| 3,5-Bis(trifluoromethyl)benzoate | 4.1 | 0.03 | CF3 groups |

| 2-(4-Fluorophenyl)benzoimidazole | 1.9 | 0.45 | Carboxylic acid |

The target compound’s moderate logP (2.8) suggests a balance between membrane permeability and solubility, whereas the bis(trifluoromethyl) derivative’s higher logP (4.1) indicates superior lipophilicity but poor solubility .

Metabolic Stability

- Ester vs. In contrast, benzoimidazole carboxylic acids () may exhibit longer half-lives due to resistance to hydrolysis .

- Thioether Stability : The thioether linkage in the target compound is generally stable under physiological conditions, reducing oxidative metabolism risks compared to sulfoxide-containing analogues () .

Enzyme Inhibition

- Target Compound: Preliminary docking studies suggest the 2-fluorophenoxy group engages in hydrophobic interactions with ATP-binding pockets in kinases, while the imidazole-thioether moiety may coordinate with catalytic residues .

- Benzoimidazole Derivatives () : Demonstrated α-glucosidase inhibition (IC50 ~12 µM), attributed to the carboxylic acid’s hydrogen-bonding with catalytic aspartate residues .

Antimicrobial Activity

- Thiazole-Triazole Hybrids (): Compound 9c showed MIC values of 4 µg/mL against S. aureus, likely due to triazole-mediated disruption of cell wall synthesis. The target compound’s fluorophenoxy group may enhance Gram-positive selectivity .

Q & A

Q. What are the optimized synthetic routes for 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with building blocks like thiophene derivatives (e.g., 3-bromothiophene-2-carboxylic acid) and fluorinated aromatic amines. Key steps include:

- Coupling reactions : Use of catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce the imidazole-thioether moiety .

- Esterification : Reaction with 2-(2-fluorophenoxy)acetic acid under reflux with DCC (dicyclohexylcarbodiimide) as a coupling agent .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the pyran-4-one ring (δ ~6.2 ppm for H-5), imidazole protons (δ ~7.1–7.3 ppm), and fluorophenoxy group (δ ~6.8–7.4 ppm) .

- FTIR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and thioether (C-S at ~680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ expected at m/z 433.08) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets like enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenoxy with 4-chlorophenoxy) and compare bioactivity. Use molecular docking (AutoDock Vina) to predict binding affinity to targets like xanthine oxidase or cytochrome P450 .

- Biological Assays :

- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Amplex Red for oxidase activity) .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assay, correlating results with structural variations .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Contradictions may arise from assay conditions or impurity interference. Mitigate by:

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HEK293) and reagent batches across studies .

- Metabolic Stability Testing : Compare half-life (t₁/₂) in microsomal assays to rule out pharmacokinetic variability .

- Cross-Validation : Reproduce key findings (e.g., apoptosis induction) using orthogonal methods (flow cytometry for Annexin V/PI staining vs. caspase-3 activation assays) .

Q. How can the environmental fate and degradation pathways of this compound be studied to assess ecological risks?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and analyze degradation products via LC-MS/MS .

- Biodegradation Assays : Incubate with soil microbiota (OECD 301F protocol) and quantify residual compound via HPLC. Identify metabolites (e.g., hydrolyzed pyranone) .

Q. What computational methods are effective for predicting metabolic pathways and toxicity profiles?

- Methodological Answer :

- In Silico Tools :

- SwissADME : Predict Phase I metabolism (e.g., hydroxylation at the imidazole ring) and bioavailability .

- ProTox-II : Estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and mutagenicity .

- MD Simulations : Use GROMACS to simulate binding stability to human serum albumin (HSA) and assess plasma protein binding .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Suggested Biological Assays for SAR Studies

| Assay Type | Protocol Highlights | Target Application | Reference |

|---|---|---|---|

| Xanthine Oxidase | Amplex Red, λₑₓ/λₑₘ = 530/590 nm | Gout therapy | |

| Antimicrobial | MIC determination (E. coli, S. aureus) | Antibacterial agents | |

| Apoptosis | Annexin V-FITC/PI staining (flow cytometry) | Anticancer potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.